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Compound of Interest

Compound Name: LY 341495 disodium salt

Cat. No.: B1574455

Get Quote

Executive Summary
LY 341495 is a nanomolar-potent, competitive antagonist primarily targeting Group II

metabotropic glutamate receptors (mGlu2 and mGlu3).[1][2] While widely cited as a Group II-

selective tool, its selectivity is highly concentration-dependent.

The "Goldilocks" Window: At concentrations <100 nM, it is highly selective for mGlu2/3.

The Danger Zone: At concentrations >200 nM, it begins to antagonize mGlu8 (Group III).

Broad Spectrum: At >10

M, it acts as a broad-spectrum antagonist, blocking mGlu1, mGlu5, mGlu7, and mGlu8.

This guide provides the quantitative affinity data, signaling pathway mechanics, and a validated

protocol to ensure experimental rigor.

Molecular Profile & Mechanism
LY 341495 is a dicarboxylic acid derivative structurally distinct from phenylglycine antagonists

(e.g., MCPG). It binds to the orthosteric glutamate binding site within the Venus Flytrap Domain
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(VFD) of the receptor.

Chemical Name: (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic

acid[3][4]

Primary Mechanism: Competitive antagonism of Gi/o-coupled signaling.

Secondary Mechanism: Inverse agonism (reported in systems with high constitutive activity).

Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of LY 341495 within the Group II

mGlu signaling cascade.
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Figure 1: Mechanism of Action - LY 341495 Antagonism of Gi/o Signaling
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Comparative Selectivity Analysis
The utility of LY 341495 is defined by its affinity profile.[1] The data below synthesizes

and
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values derived from human recombinant receptors (Kingston et al., 1998).

Table 1: Affinity Profile Across mGlu Subtypes
Receptor
Group

Subtype (nM) (nM)
Selectivity Ratio

(vs mGlu2)

Group II mGlu3 14 1.3
0.6x (Most

Potent)

Group II mGlu2 21 2.3 1.0x (Reference)

Group III mGlu8 173 ~170
~8x (Low

Selectivity)

Group III mGlu7 990 ~900 47x

Group I mGlu1a 7,800 6,800 370x

Group I mGlu5a 8,200 8,200 390x

Group III mGlu4 22,000 22,000 1,000x

Expert Insight: The "mGlu8 Trap"
Researchers often assume "Group II Antagonists" are clean up to 1-10

M. This is false for LY 341495.

At 1

M, LY 341495 fully blocks mGlu8 (

= 173 nM) and significantly inhibits mGlu7.

Recommendation: To maintain Group II selectivity, do not exceed 100 nM in sensitive

assays. If higher concentrations are required, you must control for mGlu8 blockade.

Experimental Protocol: cAMP Reversal Assay
Because mGlu2/3 are Gi/o-coupled, agonist activation inhibits cAMP. Therefore, antagonist

activity is measured by the reversal of this inhibition in Forskolin-stimulated cells.
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Workflow Visualization

Figure 2: cAMP Reversal Assay Workflow
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Detailed Methodology
Objective: Validate LY 341495 antagonism at mGlu2 receptors.[3][4][5][6]

Reagents:

Cell Line: CHO or HEK293 stably expressing human mGlu2.

Agonist: DCG-IV (

concentration, typically ~1

M).

Antagonist: LY 341495 (Titration: 0.1 nM to 1

M).

Stimulant: Forskolin (10

M).

PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 0.5 mM.

Step-by-Step Procedure:

Cell Seeding: Plate cells at 50,000 cells/well in a 96-well plate. Incubate overnight.

Wash & Buffer: Aspirate media.[7][8] Wash 1x with PBS. Add 180

L Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
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Note: IBMX is critical to prevent cAMP degradation by phosphodiesterases, ensuring a

readable signal window.

Antagonist Pre-treatment: Add 10

L of LY 341495 (10x final concentration). Incubate for 15 minutes at 37°C.

Control Wells: Vehicle only (DMSO).

Agonist/Forskolin Challenge: Add 10

L of mixture containing Forskolin (200

M stock

10

M final) AND DCG-IV (Agonist).

Mechanism:[2][3][7] Forskolin raises cAMP; DCG-IV activates mGlu2 to lower it. LY

341495 should restore cAMP levels to the Forskolin-only baseline.

Incubation: Incubate for 20 minutes at 37°C.

Termination: Lyse cells immediately (specific to your detection kit, e.g., HTRF or ELISA).

Data Analysis: Plot % Reversal of Agonist Inhibition vs. Log[LY 341495].

Expected Result: LY 341495 should produce a concentration-dependent restoration of cAMP

levels with an

near 20 nM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574455/docs#technical-guide-selectivity-profile-
experimental-application-of-ly-341495]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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